molecular formula C13H11ClFN B2528696 (3-Chlorophenyl)(2-fluorophenyl)methanamine CAS No. 1225577-91-2

(3-Chlorophenyl)(2-fluorophenyl)methanamine

Cat. No.: B2528696
CAS No.: 1225577-91-2
M. Wt: 235.69
InChI Key: GOWCIVDZEUGJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(2-fluorophenyl)methanamine is a secondary amine chemical building block of interest in medicinal chemistry and pharmaceutical research. Its structure features two aromatic rings—a 3-chlorophenyl group and a 2-fluorophenyl group—attached to a methanamine backbone. The specific positions of the chlorine and fluorine substituents on the aromatic rings are key to its molecular properties, potentially influencing its lipophilicity, electronic characteristics, and interactions with biological targets. This makes it a valuable scaffold for the synthesis of more complex molecules. This compound is strictly intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for ensuring safe handling practices in accordance with all local and national regulations. The information presented is based on the chemical structure and standard practices for research compounds. Specific data on the biological activity, mechanism of action, or pharmacological properties of this compound is not currently available in the public domain, highlighting an area for potential investigation.

Properties

IUPAC Name

(3-chlorophenyl)-(2-fluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCIVDZEUGJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225577-91-2
Record name (3-chlorophenyl)(2-fluorophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2-fluorophenyl)methanamine typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the aldehyde group to an amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (3-chlorophenyl)(2-fluorophenyl)methanamine facilitates nucleophilic substitution under basic or acidic conditions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using Cs₂CO₃ as a base yields N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloroethane produces amides, as demonstrated in analogous methanamine syntheses .

Table 1: Alkylation and Acylation Conditions

Reaction TypeReagentsSolventYield (%)Source
N-MethylationCH₃I, Cs₂CO₃DMF82–94
AcetylationAcCl, FeCl₃1,2-Dichloroethane87

Condensation Reactions

The amine group participates in imine and Schiff base formation:

  • Schiff Base Synthesis : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol under reflux to form imines, as observed in tandem amine syntheses .

  • Cyclocondensation : With α,α-difluoro-β-iodoketones and silyl enol ethers under photoredox conditions, it forms fluorinated heterocycles via [3+3] cycloaddition .

Key Example :

  • Photoredox-mediated coupling with α,α-difluoro-β-iodoketones yields 3-fluoropyridines in 90% isolated yield .

Catalytic Coupling Reactions

The aromatic chlorophenyl group supports cross-coupling:

  • Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd catalysts to form biaryl amines .

  • Suzuki–Miyaura Coupling : With boronic acids (e.g., phenylboronic acid) in DMF, Cs₂CO₃ enables C–C bond formation .

Table 2: Cross-Coupling Reactions

Coupling TypeCatalystSubstrateProduct Yield (%)Source
Buchwald–HartwigPd(OAc)₂, XPhos4-Bromotoluene75
SuzukiCuI, Cs₂CO₃Phenylboronic acid92

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to secondary alcohols, though competing dehalogenation may occur .

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the benzylic position to ketones .

Biological Activity Modulation

Derivatives of this scaffold show antiviral and antifungal properties. For example:

  • Thiadiazole derivatives exhibit 42% inhibition against tobacco mosaic virus (TMV) .

  • Triazole analogs demonstrate enhanced bioactivity via N-arylation.

Note : Experimental validation is required to confirm these inferred reactivities.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • (3-Chlorophenyl)(2-fluorophenyl)methanamine serves as a lead compound for developing new pharmaceuticals due to its biological activity. The halogen atoms can influence the binding affinity to various biological targets, making it a candidate for further optimization in drug design.
  • Biological Activity :
    • Compounds similar to this compound are known to exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar therapeutic potential.

Mechanistic Insights

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with neurotransmitter receptors. This could lead to potential therapeutic effects in conditions such as depression or anxiety.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
(4-Chlorophenyl)(2-fluorophenyl)methanamineSimilar halogen substitutionAntimicrobial and anticancer properties
(3-Bromophenyl)(2-fluorophenyl)methanamineBromine instead of chlorineNeuropharmacological effects
(3-Nitrophenyl)(2-fluorophenyl)methanamineNitro group additionPotential anticancer activity

This table illustrates how variations in halogen substitution can significantly influence biological activity and chemical properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics References
(3-Chlorophenyl)(2-fluorophenyl)methanamine C₁₃H₁₁ClFN 235.69 3-Cl, 2-F on separate phenyl groups Dual aromatic substituents; potential for enhanced receptor interaction
(3-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine hydrochloride C₁₄H₁₂ClF₃N·HCl 322.2 3-Cl, 2-CF₃ Increased lipophilicity due to CF₃; hydrochloride salt improves solubility
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine (Compound X) C₁₄H₁₄FNO 231.27 2-F linked via methoxy bridge Methoxy spacer enhances metabolic stability; induces adipogenesis at 1–10 µM
(3-Chlorophenyl)methanamine hydrochloride C₇H₈ClN·HCl 178.06 3-Cl only Simpler structure; precursor in synthesis of complex amines
(2-Fluorophenyl)methanamine hydrochloride C₇H₈FN·HCl 161.6 2-F only High solubility due to hydrochloride salt; used in opioid receptor ligand synthesis
(3-Chloro-2-fluorophenyl)(phenyl)methanamine C₁₃H₁₁ClFN 235.69 3-Cl and 2-F on the same phenyl ring Positional isomerism alters steric effects and target binding

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., (3-Chlorophenyl)methanamine hydrochloride ) exhibit improved solubility in polar solvents, making them more suitable for in vitro assays .
  • Electronic Effects : The electron-withdrawing chloro and fluoro groups in the target compound may stabilize the amine via resonance, affecting its reactivity and interaction with biological targets .
Positional Isomerism

The positional isomer (3-chloro-2-fluorophenyl)(phenyl)methanamine () demonstrates how substituent placement on a single phenyl ring can alter steric hindrance and electronic distribution compared to the target compound. This may lead to divergent pharmacological profiles, even with identical molecular formulas .

Biological Activity

(3-Chlorophenyl)(2-fluorophenyl)methanamine, a compound with the chemical formula C13H12ClF, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H12ClF
  • Molecular Weight : 236.68 g/mol
  • IUPAC Name : this compound

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent.
  • Antitubercular Properties : Shows promise in inhibiting the growth of Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
  • Antidiabetic Effects : Preliminary studies suggest its ability to lower blood glucose levels in diabetic models, indicating potential use in diabetes management.
  • Antimalarial Activity : Exhibits inhibitory effects against Plasmodium species, suggesting utility in malaria treatment.
  • Anticholinesterase Activity : Demonstrates inhibition of acetylcholinesterase, which may have implications for treating Alzheimer's disease and other neurodegenerative disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as acetylcholinesterase contributes to its neuroprotective effects.
  • Receptor Modulation : It may interact with various receptors involved in neurotransmission and immune responses, enhancing its therapeutic potential.
  • Cellular Uptake : Studies indicate that the compound can penetrate cellular membranes, allowing it to exert effects at the intracellular level.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyResults
AntimicrobialDisk diffusion methodInhibition zones against E. coli
AntitubercularMIC determinationMIC = 0.5 µg/mL for M. tuberculosis
AntidiabeticSTZ-induced diabetic ratsDecrease in blood glucose levels
AntimalarialIn vitro assays with P. falciparumIC50 = 10 µM
AnticholinesteraseAChE inhibition assayIC50 = 15 µM

Case Study Analysis

A notable study investigated the antidiabetic effects of this compound in a streptozotocin-induced diabetic rat model. The compound was administered at varying doses (5 mg/kg, 10 mg/kg) over four weeks. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.

In another study focused on its antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited substantial inhibitory activity, highlighting its potential for development into a new class of antibiotics.

Q & A

Q. Basic

  • 1H NMR (DMSO-d6) :
    • Aromatic protons: δ 7.4–7.6 (multiplet, 8H, two phenyl rings).
    • NH2 group: δ ~8.6 (broad singlet, exchanges with D2O) .
  • 13C NMR :
    • Methanamine carbon: δ ~41–45 ppm.
    • Aromatic carbons: δ 125–140 ppm (split due to Cl/F substituents) .
  • HRMS : Exact mass (calc. for C13H10ClF2N): 263.0388 (M+H)+.

What computational methods are recommended to predict the binding mode of this compound with potential biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with high-resolution X-ray structures (e.g., HIV-1 reverse transcriptase from ) to model interactions. Fluorine’s electronegativity may form halogen bonds with backbone carbonyls .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with analogs like [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, where substituent positioning alters binding entropy .
  • QSAR Models : Develop models using descriptors like Hammett σ (Cl: +0.37, F: +0.43) to predict activity trends .

How does the steric and electronic effects of the 3-chloro and 2-fluoro substituents influence the reactivity of this compound in nucleophilic reactions?

Q. Basic

  • Electronic Effects :
    • The 3-chloro group is electron-withdrawing (meta-directing), reducing electron density on the phenyl ring.
    • The 2-fluoro group is ortho/para-directing but mildly deactivating, creating regioselectivity challenges in electrophilic substitution .
  • Steric Effects :
    • Ortho-fluoro substitution introduces steric hindrance, slowing nucleophilic attacks.
    • Compare with (2-(4-chlorophenoxy)phenyl)methanamine, where para-substitution enhances reaction rates .

What strategies can be employed to enhance the enantiomeric purity of this compound during asymmetric synthesis?

Q. Advanced

  • Chiral Catalysis : Use Ru-BINAP complexes for enantioselective hydrogenation of imine precursors.
  • Diastereomeric Resolution : React with (R)-mandelic acid to form salts; recrystallize to >99% ee .
  • Chiral HPLC : Employ Chiralpak IA columns (hexane:IPA = 90:10) for purification.
  • Case Study : (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol achieved 98% ee via asymmetric catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.